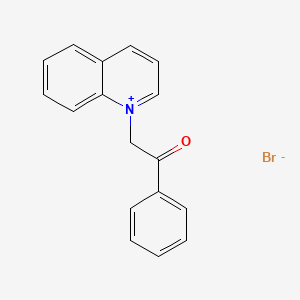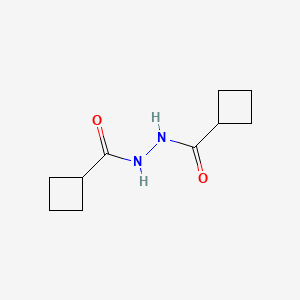
N,N-Bis(cyclobutanecarboxamide)
Overview
Description
“N,N-Bis(cyclobutanecarboxamide)” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It is a derivative of cyclobutanecarboxamide, which has a linear formula of C5H9NO .
Synthesis Analysis
The synthesis of cyclobutanecarboxamide derivatives has been reported in various studies . For instance, a study described the synthesis of N,N’-bis(p-hydroxybenzoyl) propanediamine and triethylenetetramine . Another study detailed the Hofmann rearrangement under mildly acidic conditions using [I,I-Bis (trifluoroacetoxy)]iodobenzene to produce cyclobutylamine hydrochloride from cyclobutanecarboxamide .Molecular Structure Analysis
The molecular structure of cyclobutanecarboxamide derivatives involves various types of bonds. For example, N,N-bis(propan-2-yl)cyclobutanecarboxamide contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving cyclobutanecarboxamide have been explored in several studies. One study reported a direct bis-arylation of cyclobutanecarboxamide via double C-H activation, which led to the formation of trisubstituted cyclobutane scaffolds .Physical And Chemical Properties Analysis
Cyclobutanecarboxamide has a molecular weight of 99.134 and a linear formula of C5H9NO . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, a boiling point of 254.7±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
N,N-Bis(cyclobutanecarboxamide) is used in a wide range of scientific research applications. It is often used as a linker molecule in organic synthesis, as it can easily form stable covalent bonds with a variety of other molecules. It is also used in peptide synthesis, as it can be used to link amino acids together in a peptide chain. In addition, N,N-Bis(cyclobutanecarboxamide) has been used in the development of pharmaceuticals, as it can be used to link active pharmaceutical ingredients together.
Mechanism of Action
The mechanism of action of N,N-Bis(cyclobutanecarboxamide) is not well understood. However, it is believed that N,N-Bis(cyclobutanecarboxamide) forms stable covalent bonds with other molecules through a nucleophilic substitution reaction. This reaction occurs when the nitrogen atom in the amide group of N,N-Bis(cyclobutanecarboxamide) acts as a nucleophile, attacking the electrophilic carbon atom in the target molecule. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-Bis(cyclobutanecarboxamide) are not well understood. However, it is believed that N,N-Bis(cyclobutanecarboxamide) may have some effects on the human body. For example, it has been suggested that N,N-Bis(cyclobutanecarboxamide) may be able to bind to certain proteins in the body, leading to changes in their activity. It is also possible that N,N-Bis(cyclobutanecarboxamide) may be able to interact with certain hormones, leading to changes in their levels in the body.
Advantages and Limitations for Lab Experiments
N,N-Bis(cyclobutanecarboxamide) has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used to form stable covalent bonds with a variety of other molecules. It is also relatively non-toxic, making it safe to use in the laboratory. However, N,N-Bis(cyclobutanecarboxamide) has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
The potential applications of N,N-Bis(cyclobutanecarboxamide) are still being explored. One potential future direction is the development of new pharmaceuticals that utilize N,N-Bis(cyclobutanecarboxamide) as a linker molecule. Another potential future direction is the use of N,N-Bis(cyclobutanecarboxamide) in the synthesis of new materials, such as polymers and nanomaterials. Finally, N,N-Bis(cyclobutanecarboxamide) could be used to develop new methods for peptide synthesis, allowing for the synthesis of longer and more complex peptides.
properties
IUPAC Name |
N'-(cyclobutanecarbonyl)cyclobutanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9(7-3-1-4-7)11-12-10(14)8-5-2-6-8/h7-8H,1-6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVJYICHIPZNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NNC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187881 | |
| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33582-69-3 | |
| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 2-(cyclobutylcarbonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-Chloroanilino)-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655169.png)

![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)

![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)
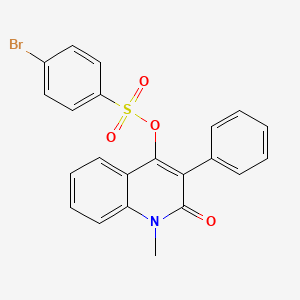
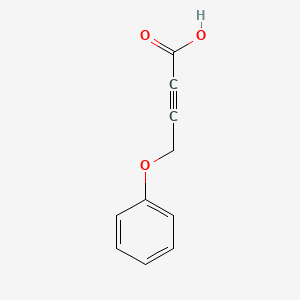
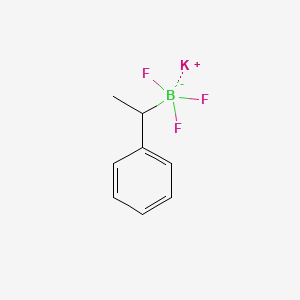
![Furo[3,2-c]pyridine-4(5H)-thione](/img/structure/B1655186.png)
